molecular formula C10H18N4 B8483053 N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine

N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine

Cat. No.: B8483053
M. Wt: 194.28 g/mol
InChI Key: NSKSAAHIEVVBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

N-methyl-1-(1-methylimidazol-2-yl)piperidin-4-amine

InChI

InChI=1S/C10H18N4/c1-11-9-3-6-14(7-4-9)10-12-5-8-13(10)2/h5,8-9,11H,3-4,6-7H2,1-2H3

InChI Key

NSKSAAHIEVVBHE-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NC=CN2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (1 ml) was added at 0° C. to a solution of tert-butyl methyl(1-(1-methyl-1H-imidazol-2-yl)piperidin-4-yl)carbamate (241 mg, 0.82 mmol, 1 eq) in dichloromethane (5 ml), and the reaction mixture was stirred for 1 h at room temperature. Concentration under reduced pressure was then carried out. The crude product so obtained was used in the next stage without being purified further.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl methyl(1-(1-methyl-1H-imidazol-2-yl)piperidin-4-yl)carbamate
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of iodomethane (0.22 ml, 3.4267 mmol, 1.1 eq) in methanol (5 ml) was added dropwise over a period of 5 min to a solution of benzyl methyl(1-(methylcarbamothioyl)-piperidin-4-yl)carbamate (1 g, 3.115 mmol, 1 eq) in methanol (10 ml). Stirring was then carried out for 20 h at room temperature. When the reaction was complete according to TLC monitoring, the reaction mixture was concentrated under reduced pressure. The residue was taken up in pyridine (15 ml); aminoacetaldehyde-diethylacetal (455 mg, 3.4267 mmol, 1.1 eq) was added and refluxing was carried out for 10 h. The reaction mixture was concentrated under reduced pressure, 2 N HCl solution (20 ml) was added, and the mixture was refluxed for 5 h. The reaction mixture was concentrated under reduced pressure and dried by removal of toluene by distillation. The crude product was used in the next stage without being purified further. Yield: 1.1 g (5.67 mmol)
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
benzyl methyl(1-(methylcarbamothioyl)-piperidin-4-yl)carbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step Two

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